molecular formula C17H19NO6 B2480453 Methyl 2-(2,4-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate CAS No. 915927-63-8

Methyl 2-(2,4-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate

Cat. No.: B2480453
CAS No.: 915927-63-8
M. Wt: 333.34
InChI Key: YYHUOCBEAUCTFC-UHFFFAOYSA-N
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Description

Methyl 2-(2,4-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate is a synthetic organic compound that belongs to the class of benzoate esters This compound is characterized by the presence of a furan ring, a carboxamide group, and two methoxy groups attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,4-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate typically involves a multi-step process:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the furan derivative with an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

    Methoxylation of the Benzoate Core: The benzoate core is methoxylated using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy groups.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction of the carboxamide group can yield the corresponding amine.

    Substitution: The methoxy groups on the benzoate core can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium methoxide (NaOMe) or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzoate derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2,4-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(2,4-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2,4-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate is unique due to the presence of both the furan ring and the methoxybenzoate core, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 2-[(2,4-dimethylfuran-3-carbonyl)amino]-4,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO6/c1-9-8-24-10(2)15(9)16(19)18-12-7-14(22-4)13(21-3)6-11(12)17(20)23-5/h6-8H,1-5H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHUOCBEAUCTFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=C1C(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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